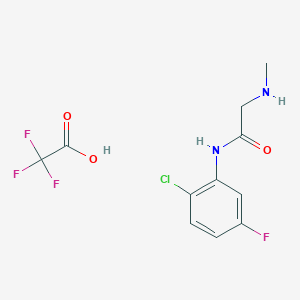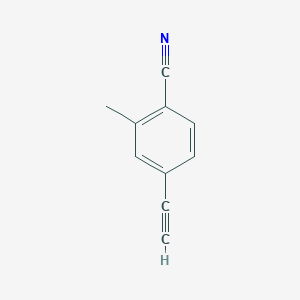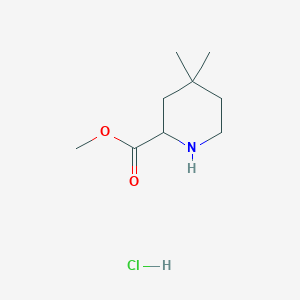
Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is commonly used in scientific research due to its diverse applications, including drug synthesis and catalysis studies. The compound is known for its stability and unique chemical properties, making it a valuable tool in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride typically involves the reaction of 4,4-dimethylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet the required specifications .
化学反应分析
Types of Reactions
Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and as a catalyst in industrial processes.
作用机制
The mechanism of action of Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its ester group allows it to participate in esterification and hydrolysis reactions, which are crucial in many biological processes .
相似化合物的比较
Similar Compounds
- Methyl 4-methylpiperidine-2-carboxylate hydrochloride
- Methyl 4,4-diethylpiperidine-2-carboxylate hydrochloride
- Methyl 4,4-dimethylpiperidine-3-carboxylate hydrochloride
Uniqueness
Methyl 4,4-dimethylpiperidine-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research applications where specific reactivity and stability are required .
属性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.70 g/mol |
IUPAC 名称 |
methyl 4,4-dimethylpiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)4-5-10-7(6-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
InChI 键 |
VZPUDYDFOJSSCR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCNC(C1)C(=O)OC)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


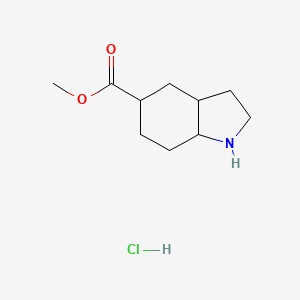
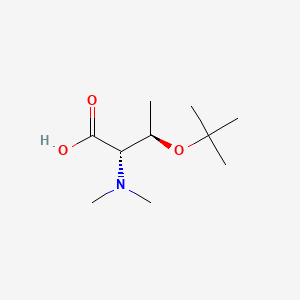
![{[3-(3-Aminopropoxy)propoxy]methyl}benzene](/img/structure/B13503557.png)
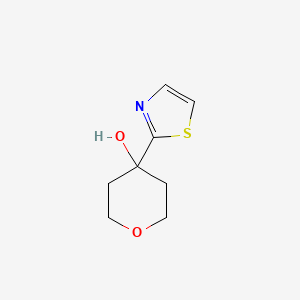
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine](/img/structure/B13503578.png)
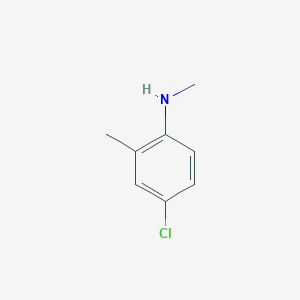
![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)
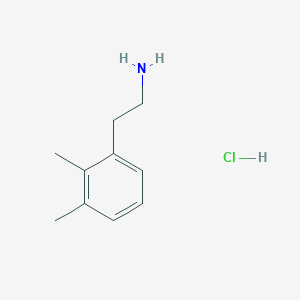
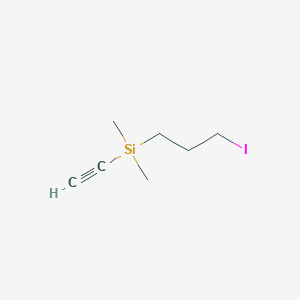
![tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate](/img/structure/B13503608.png)
